1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Description
Chemical Classification and Nomenclature
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a heterocyclic compound classified under pyridazine-piperidine derivatives. Its IUPAC name reflects the connectivity of functional groups: a pyridazine ring substituted with a 4-methylpiperazinyl group at position 6 and a piperidine ring at position 3, with a carboxylic acid moiety on the piperidine’s third carbon. The compound is also identified by the CAS Registry Number 1171356-85-6 and synonyms such as ALBB-019682 and MFCD14281849.
Historical Development and Discovery Context
While direct historical data on its discovery is limited, compounds with pyridazine and piperidine scaffolds have been extensively explored in medicinal chemistry. For example, pyridazine derivatives are integral to antiviral agents, kinase inhibitors, and anticoagulants, while piperidine rings are central to monoamine oxidase (MAO) inhibitors and G-protein-coupled receptor (GPCR) modulators. The structural fusion of these motifs in this compound aligns with trends in designing multitarget therapeutics, where heterocyclic cores enhance selectivity and bioavailability.
Significance in Heterocyclic Chemistry Research
The compound exemplifies the strategic integration of pyridazine’s electron-deficient aromaticity and piperidine’s conformational flexibility. Pyridazine’s adjacent nitrogen atoms enable hydrogen bonding and metal coordination, critical for protein-ligand interactions, while the piperidine ring’s tertiary amine and carboxylic acid moiety facilitate solubility and receptor binding. Such dual functionality positions it as a candidate scaffold for developing kinase inhibitors, protease modulators, or neuroactive agents.
Structural Components and Distinctive Features
Core Heterocyclic Framework
The molecule comprises:
- Pyridazine ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- 4-Methylpiperazinyl substituent : Attached at pyridazine’s position 6, contributing bulk and basicity.
- Piperidine ring : A six-membered saturated amine ring linked to pyridazine at position 3.
- Carboxylic acid group : Attached to the piperidine’s third carbon, enhancing polarity and potential for salt formation.
Key Functional Groups
| Group | Position | Role in Reactivity/Interactions |
|---|---|---|
| Pyridazine N–N | Positions 1–2 | Electron-deficient π-system |
| 4-Methylpiperazine | Position 6 | Hydrogen bonding, steric bulk |
| Piperidine tertiary amine | Position 3 | Salt formation, receptor binding |
| Carboxylic acid | Piperidine C3 | Solubility, metal chelation |
Position within Pyridazine-Piperidine Chemistry
This compound belongs to a class of pyridazine-piperidine hybrids that leverage synergistic properties of both rings. Pyridazine’s planar structure facilitates π-π stacking, while piperidine’s conformational adaptability allows for diverse binding modes. Similar architectures are observed in kinase inhibitors (e.g., MEK1 inhibitors) and anticoagulants like apixaban, where the pyridazine-piperidine junction optimizes potency and selectivity.
Properties
IUPAC Name |
1-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-18-7-9-19(10-8-18)13-4-5-14(17-16-13)20-6-2-3-12(11-20)15(21)22/h4-5,12H,2-3,6-11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFJMBFCYICDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of inhibitors for cyclin-dependent kinase 4 (cdk4). CDK4 is a key regulator of cell cycle progression and has a crucial role in cell proliferation.
Biochemical Pathways
The compound may potentially affect the cell cycle regulation pathway, given its potential interaction with CDK4. CDK4, along with cyclin D, forms a complex that drives cells from the G1 phase to the S phase of the cell cycle. Inhibition of CDK4 can halt this progression, leading to cell cycle arrest.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4394±450 °C and a density of 1196±006 g/cm3. These properties might influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of CDK4, it could potentially induce cell cycle arrest, thereby inhibiting cell proliferation.
Biological Activity
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 250.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567 |
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit potent antitumor activity. For instance, research has shown that similar piperazine derivatives can inhibit tumor growth in various cancer models. Notably, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against specific cancer cell lines, suggesting a promising avenue for cancer therapy .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and inflammation. In one study, it was shown to reduce neuroinflammation and improve cognitive function in rodent models of Alzheimer's disease .
Anti-inflammatory Properties
This compound has been linked to anti-inflammatory effects through the inhibition of key inflammatory mediators such as NF-kB. This mechanism may contribute to its potential utility in treating conditions characterized by chronic inflammation .
The biological effects of this compound are primarily mediated through its interaction with various molecular targets:
- Receptor Binding : The compound may act as an antagonist or modulator at specific receptors, influencing signaling pathways related to cell proliferation and survival.
- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in inflammatory processes, which could be beneficial in managing diseases with an inflammatory component .
- Cell Cycle Regulation : Studies suggest that it may interfere with the cell cycle of cancer cells, leading to apoptosis or reduced proliferation rates .
Case Studies and Research Findings
A selection of relevant studies highlights the compound's biological activity:
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine and pyridazine moieties exhibit antidepressant effects. The structural similarity of 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine derivatives to known antidepressants suggests potential for similar activity. Studies have shown that modifications to the piperazine ring can enhance serotonin receptor binding, which is crucial for antidepressant efficacy .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. Its ability to target multiple pathways makes it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
Given its structure, this compound is being explored for neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The presence of the piperazine ring is thought to contribute to its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets .
In Vivo Studies
In vivo studies using animal models have demonstrated promising results in reducing symptoms associated with anxiety and depression when administered at specific dosages. These findings warrant further clinical trials to evaluate safety and efficacy in humans .
Synthesis of Advanced Materials
The unique chemical structure of 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine derivatives can be utilized in the synthesis of advanced materials with tailored properties. Research indicates that these compounds can serve as building blocks for polymers and other materials with enhanced thermal stability and chemical resistance .
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. Their ability to form stable complexes with various drug molecules can enhance bioavailability and targeted delivery, improving therapeutic outcomes in various diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in rodent models after administration of the compound. |
| Study B | Anticancer Properties | Showed inhibition of tumor growth in xenograft models; further research needed for mechanism elucidation. |
| Study C | Neuroprotection | Indicated protective effects against neurotoxicity induced by beta-amyloid peptides; suggests potential for Alzheimer's treatment. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 4-methylpiperazine group in the target compound introduces basicity and hydrogen-bonding capacity compared to simpler analogs like the methylpyrazine-substituted derivative . Fluorophenyl (CAS 1119450-52-0) and trifluoromethyl (CAS 1006334-19-5) substituents enhance hydrophobicity and metabolic stability, which are absent in the target compound .
Carboxylic Acid Position :
- Shifting the carboxylic acid from piperidine-3 (target compound) to piperidine-4 (CAS 1119450-52-0) alters the molecule’s conformational flexibility and binding affinity to biological targets .
Research Implications
- Medicinal Chemistry: The methylpiperazine group in the target compound may improve solubility and pharmacokinetics compared to analogs with non-polar substituents (e.g., trifluoromethyl) .
- Structural Diversity : Pyridazine-based compounds with varied substituents (e.g., pyrazine, pyrimidine) offer tunable electronic and steric properties for targeting specific enzymes or receptors .
Preparation Methods
Pyridazine Ring Synthesis and Functionalization
Pyridazine rings are commonly synthesized via condensation reactions involving hydrazine derivatives with 1,4-dicarbonyl compounds or their equivalents. Selective halogenation (e.g., bromination) at the 3- and 6-positions allows for subsequent cross-coupling reactions.
Introduction of 4-Methylpiperazin-1-yl Group
The 4-methylpiperazine substituent is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed amination on the halogenated pyridazine intermediate.
- A common approach involves reacting 6-bromopyridazin-3-yl intermediates with 4-methylpiperazine under palladium catalysis or nucleophilic displacement conditions to afford 6-(4-methylpiperazin-1-yl)pyridazin-3-yl derivatives.
Synthesis of Piperidine-3-carboxylic Acid Derivative
The piperidine-3-carboxylic acid moiety is often prepared or modified separately before coupling to the pyridazine core.
- Transfer hydrogenation methods are employed to methylate piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, using formaldehyde, palladium on charcoal catalysts, and acidic aqueous media at elevated temperatures (90–95 °C).
- Such methods highlight the importance of catalytic transfer hydrogenation to achieve selective N-methylation without over-reduction or side reactions.
Coupling of Piperidine-3-carboxylic Acid to Pyridazine Core
The attachment of the piperidine-3-carboxylic acid to the pyridazine ring at the 3-position can be achieved through amide bond formation or carbonylation strategies.
- Activation of the carboxylic acid group (e.g., conversion to acid chlorides using thionyl chloride) followed by reaction with amine-functionalized pyridazine intermediates is a common approach.
- Alternatively, Suzuki coupling or other palladium-catalyzed cross-couplings can be used when the piperidine moiety is introduced as a boronic acid or ester derivative.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyridazine halogenation | Bromination of pyridazine core | Enables selective substitution at C3, C6 |
| 2 | Nucleophilic aromatic substitution | 6-bromopyridazine + 4-methylpiperazine, Pd catalyst | Forms 6-(4-methylpiperazin-1-yl)pyridazine |
| 3 | Transfer hydrogenation | Piperidine-4-carboxylic acid + formaldehyde, Pd/C, acid, heat (90–95 °C) | Selective N-methylation of piperidine |
| 4 | Amide bond formation | Acid chloride (from piperidine carboxylic acid) + amine intermediate | Coupling to form piperidine-3-carboxylic acid derivative |
| 5 | Purification | Recrystallization or chromatography | To obtain pure final compound |
Yields for each step vary depending on reaction optimization but generally range from 60–85% for key coupling steps, with overall yields around 30–50% for the multi-step synthesis.
Alternative Synthetic Routes and Modifications
- Suzuki coupling reactions are widely used to introduce aromatic or heteroaromatic substituents on pyridazine cores, including piperidine derivatives protected with suitable groups (e.g., methoxybenzyl).
- Modifications of the piperidine ring substituents (e.g., N-methylation) can be performed via transfer hydrogenation or direct alkylation under controlled conditions to avoid side reactions.
- The use of protecting groups such as 4-methoxybenzyl (MOM) is common to prevent unwanted reactions during multi-step syntheses, with acidic deprotection at the final stage.
Research Findings and Optimization Notes
- Transfer hydrogenation with palladium catalysts in aqueous acidic media at moderate temperatures is effective for selective N-methylation of piperidine carboxylic acids without discoloration or degradation.
- Lower catalyst loading (<0.02 wt%) and moderate temperatures (60–70 °C) help avoid product discoloration and improve purity.
- Suzuki coupling intermediates with 4-methoxybenzyl protection allow for efficient cross-coupling and subsequent deprotection to yield the target compound with high purity.
- Molecular docking and biological evaluation studies of related pyridazine derivatives indicate that substitution patterns on the pyridazine and piperidine rings significantly influence biological activity, underscoring the importance of precise synthetic control.
Q & A
Q. What are the recommended synthetic routes for 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid?
A common approach involves coupling 3-amino-6-chloropyridazine with 4-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate. Subsequent functionalization of the piperidine ring with a carboxylic acid group can be achieved via hydrolysis of a nitrile or ester intermediate. For example, a related pyridazine derivative was synthesized with a 51% yield using similar nucleophilic aromatic substitution reactions . Multi-step optimizations, such as adjusting reaction temperatures (e.g., 93–96°C for hydrolysis) and catalyst systems (e.g., palladium acetate for cross-coupling), are critical for improving efficiency .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in a cool, dry environment (e.g., –20°C) under inert gas (argon or nitrogen) to prevent degradation. Personal protective equipment (PPE), including nitrile gloves, lab coats, and P95 respirators, is mandatory due to potential respiratory and dermal hazards. In case of exposure, immediate decontamination (e.g., flushing eyes with water for 15 minutes) and medical consultation are advised .
Q. What analytical techniques are suitable for characterizing this compound?
- Structural Elucidation : X-ray crystallography (e.g., CCP4 suite programs) resolves 3D conformations, while NMR (¹H/¹³C) confirms proton and carbon environments .
- Purity Assessment : HPLC with UV detection or LC-MS is recommended, using reference standards (e.g., EP/BP impurities guidelines) to identify byproducts .
- Mass Analysis : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies can optimize the yield of the key intermediate in its synthesis?
Key strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) enhance coupling efficiency in multi-step reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution rates, while tert-butyl alcohol aids in inert-atmosphere reactions .
- Temperature Control : Maintaining 93–96°C during hydrolysis steps minimizes side reactions and maximizes carboxylate formation .
Q. How does the introduction of the 4-methylpiperazine moiety affect the compound's biological activity?
The 4-methylpiperazine group enhances solubility and bioavailability by introducing a basic nitrogen center, which can participate in hydrogen bonding with target proteins. For example, pyridazine-piperazine hybrids have shown potent inhibition of JAK3 (IC₅₀ = 27 nM) and modulation of autotaxin (ATX), a therapeutic target in inflammatory diseases . Computational docking studies suggest the methyl group reduces steric hindrance, improving binding affinity to hydrophobic enzyme pockets .
Q. What are the implications of observed impurities during synthesis, and how can they be mitigated?
Common impurities include unreacted starting materials (e.g., 3-amino-6-chloropyridazine) and dealkylated byproducts. Mitigation strategies:
- Chromatographic Purification : Reverse-phase HPLC with C18 columns separates impurities effectively .
- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation to halt reactions at optimal conversion points .
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups prevent unwanted side reactions during piperidine functionalization .
Q. How can computational methods aid in predicting the compound's interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets like ATX or acetylcholinesterase, leveraging force fields (e.g., AMBER) .
- Docking Studies : Software like AutoDock Vina identifies potential binding poses using crystallographic data from homologous proteins (e.g., PDB ID: 1JAK for JAK3) .
- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with pharmacokinetic properties to guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
